ICI 192605 - 117621-64-4

ICI 192605

Catalog Number: EVT-269919
CAS Number: 117621-64-4
Molecular Formula: C22H23ClO5
Molecular Weight: 402.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-(2-(2-Chlorophenyl-4-hydroxyphenyl)-1,3-dioxan-5-yl)hexenoic acid, more commonly known as ICI 192605, is a synthetic compound widely employed in scientific research as a potent and selective thromboxane A2 (TXA2) receptor antagonist. [, , , , , , , , , , , , , , , , , , , ] This classification stems from its ability to competitively bind to TXA2 receptors, effectively blocking the physiological effects of TXA2. [, , , , , , , , , , , , , , , , , , , ] Its role in scientific research is multifaceted, primarily focusing on elucidating the physiological and pathophysiological roles of TXA2 in various biological systems and disease models. [, , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Developing Dual-Acting Compounds: Combining the TXA2 receptor antagonist activity of ICI 192605 with other pharmacological properties, such as thromboxane synthase inhibition, could result in more potent and therapeutically beneficial compounds. []

U46619

Relevance: U46619 serves as a valuable tool to study the effects of TXA2 receptor activation, while ICI 192605 acts as a potent antagonist to block these effects. Their opposing actions are highlighted in numerous studies investigating TXA2 receptor-mediated physiological responses. For example, one study demonstrated that U46619-induced airway responses, such as increased lung resistance and plasma exudation, were abolished by pretreatment with ICI 192605 []. This reciprocal relationship underscores the utility of these compounds in dissecting the complexities of TXA2 receptor signaling.

Dazoxiben

Relevance: Dazoxiben and ICI 192605 represent two distinct approaches to modulating TXA2 signaling. Dazoxiben targets the production of TXA2, while ICI 192605 directly blocks its actions by antagonizing the TXA2 receptor [].

Isbogrel

Relevance: Both isbogrel and ICI 192605 target the TXA2 pathway but through different mechanisms. While ICI 192605 directly blocks TXA2 receptors, isbogrel inhibits TXA2 synthesis [].

8-iso-Prostaglandin E2 (8-iso-PGE2)

Relevance: While ICI 192605 specifically targets TXA2 receptors, 8-iso-PGE2 primarily exerts its effects through TP receptors, but research suggests a potential involvement of other prostanoid receptors or even a novel isoprostane-selective receptor [, ]. In the context of airway smooth muscle, both 8-iso-PGE2 and ICI 192605 have been implicated in modulating airway responsiveness. For instance, 8-iso-PGE2 has been shown to augment the responsiveness of bovine airway smooth muscle to various contractile agents []. Conversely, ICI 192605 has been shown to inhibit airway responses induced by agents like U46619 []. These findings suggest that both compounds, albeit through distinct mechanisms, play a role in regulating airway smooth muscle tone and responsiveness.

Prostaglandin E2 (PGE2)

Relevance: PGE2 and ICI 192605 are involved in modulating vascular tone, but through different mechanisms. PGE2 can induce both contraction and dilation in blood vessels. Its contractile effects are often mediated through the thromboxane receptor (TP) []. ICI 192605, being a TP receptor antagonist, can inhibit PGE2-mediated contractions. For example, in rat pulmonary arteries, both PGE2 and 8-iso-PGE2 exhibited contractile effects that were inhibited by ICI 192605 []. This suggests that both prostaglandins, at least partially, act through TP receptors to induce vasoconstriction, and ICI 192605 can effectively block this pathway.

Synthesis Analysis
  1. Formation of the Dioxane Ring: This is achieved through the reaction of appropriate phenolic precursors.
  2. Alkene Formation: The hexenoic acid moiety is introduced via a series of coupling reactions.
  3. Final Purification: The compound is purified using techniques such as chromatography to achieve the desired purity level (≥95%) for biological assays.

These synthetic methods have been validated through in vitro testing that correlates structural modifications with antagonist potency at the thromboxane A2 receptor .

Molecular Structure Analysis

The molecular structure of ICI 192605 features a complex arrangement that includes:

  • A hexenoic acid chain, providing structural flexibility.
  • A 1,3-dioxane ring, which contributes to its receptor binding properties.
  • Substituents such as a chlorophenyl group and a hydroxyphenyl group, which are critical for its biological activity.

The stereochemistry is notably important; the compound exhibits specific geometric configurations that enhance its interaction with the thromboxane A2 receptor. Structural analyses using techniques such as NMR spectroscopy and X-ray crystallography have elucidated these features, confirming the compound's three-dimensional conformation .

Chemical Reactions Analysis

ICI 192605 participates in various chemical reactions primarily related to its function as a thromboxane A2 receptor antagonist. Key reactions include:

  • Competitive Binding: It competes with thromboxane A2 for binding sites on its receptor, effectively blocking downstream signaling pathways.
  • Metabolic Transformations: In biological systems, ICI 192605 undergoes metabolic processes that may involve hydroxylation or conjugation, affecting its pharmacokinetics.

In vitro studies have demonstrated its ability to inhibit contractions induced by U-46619 (a thromboxane A2 mimetic) in isolated guinea pig trachea, confirming its antagonistic activity .

Mechanism of Action

The mechanism of action for ICI 192605 involves:

  1. Receptor Binding: The compound binds to the thromboxane A2 receptor with high affinity (Kd = 0.398 nM), preventing thromboxane A2 from eliciting its physiological effects.
  2. Signal Transduction Inhibition: By blocking this receptor, ICI 192605 inhibits subsequent signaling cascades that lead to vasoconstriction and bronchoconstriction.

This mechanism has been extensively studied in various animal models and cell lines, providing insight into its potential therapeutic applications in conditions characterized by excessive thromboxane A2 activity .

Physical and Chemical Properties Analysis

ICI 192605 exhibits several notable physical and chemical properties:

Applications

ICI 192605 serves several important scientific applications:

  • Pharmacological Research: It is widely used to study thromboxane A2 receptor signaling and its implications in various physiological and pathological processes.
  • Respiratory Studies: Researchers utilize ICI 192605 to investigate bronchial reactivity and potential treatments for asthma and other respiratory conditions.
  • Cardiovascular Research: Its role in inhibiting vasoconstriction makes it valuable for exploring therapies related to hypertension and vascular diseases.

Properties

CAS Number

117621-64-4

Product Name

ICI 192605

IUPAC Name

(Z)-6-[(2R,4R,5S)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid

Molecular Formula

C22H23ClO5

Molecular Weight

402.9 g/mol

InChI

InChI=1S/C22H23ClO5/c23-18-11-6-4-9-16(18)22-27-14-15(8-2-1-3-13-20(25)26)21(28-22)17-10-5-7-12-19(17)24/h1-2,4-7,9-12,15,21-22,24H,3,8,13-14H2,(H,25,26)/b2-1-/t15-,21+,22+/m0/s1

InChI Key

WHUIENZXNGAHQI-YGPRPMEGSA-N

SMILES

C1C(C(OC(O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)CC=CCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

6-(2-(2-chlorophenyl-4-hydroxyphenyl)-1,3-dioxan-5-yl)hexenoic acid
ICI 192605
ICI-192605

Canonical SMILES

C1C(C(OC(O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)CC=CCCC(=O)O

Isomeric SMILES

C1[C@@H]([C@@H](O[C@@H](O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)C/C=C\CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.